

methyl 2-phenoxyacetate chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: methyl 2-phenoxyacetate

Cat. No.: B041466

[Get Quote](#)

An In-depth Technical Guide to Methyl 2-Phenoxyacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of **methyl 2-phenoxyacetate**. The information is intended for professionals in research, chemical synthesis, and drug development who require detailed technical data and experimental methodologies.

Chemical Structure and Identifiers

Methyl 2-phenoxyacetate is an aromatic compound and a methyl ester of phenoxyacetic acid. Structurally, it consists of a phenoxy group linked to the alpha-carbon of a methyl acetate moiety.^[1] This structure serves as a valuable building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.^[1]

Key Identifiers:

- IUPAC Name: methyl 2-phenoxyacetate^[2]
- Synonyms: Methyl phenoxyacetate, Phenoxyacetic acid methyl ester^[2]
- CAS Number: 2065-23-8^[1]

- Molecular Formula: C₉H₁₀O₃[\[1\]](#)
- Canonical SMILES: COC(=O)COC1=CC=CC=C1[\[2\]](#)
- InChI: InChI=1S/C9H10O3/c1-11-9(10)7-12-8-5-3-2-4-6-8/h2-6H,7H2,1H3[\[2\]](#)
- InChIKey: BZCKRPHEZOHHBK-UHFFFAOYSA-N[\[2\]](#)

Caption: Chemical structure of **methyl 2-phenoxyacetate**.

Physicochemical Properties

Methyl 2-phenoxyacetate is a clear, colorless to pale yellow liquid at temperatures above 30°C and a white solid below this temperature.[\[3\]](#) It is characterized by a faint, sweet odor.[\[1\]](#) The compound is slightly soluble in water but soluble in many organic solvents.[\[1\]](#)[\[4\]](#)

Property	Value	Reference
Molecular Weight	166.17 g/mol	[2]
Melting Point	97 - 100 °C (Note: Conflicting data, another source states it is a liquid ≥ 30°C)	[3] [4]
Boiling Point	243 - 245 °C at 760 mmHg	[1] [3]
Density	1.149 - 1.15 g/cm ³ at 18-25 °C	[3] [4]
Refractive Index	1.513 - 1.514 at 20 °C	[3] [4]
Flash Point	>112 °C (>230 °F)	[3] [5]
Water Solubility	Slightly soluble	[1] [4]
LogP	1.41	[1]
Vapor Pressure	0.0294 mmHg at 25°C	[1]

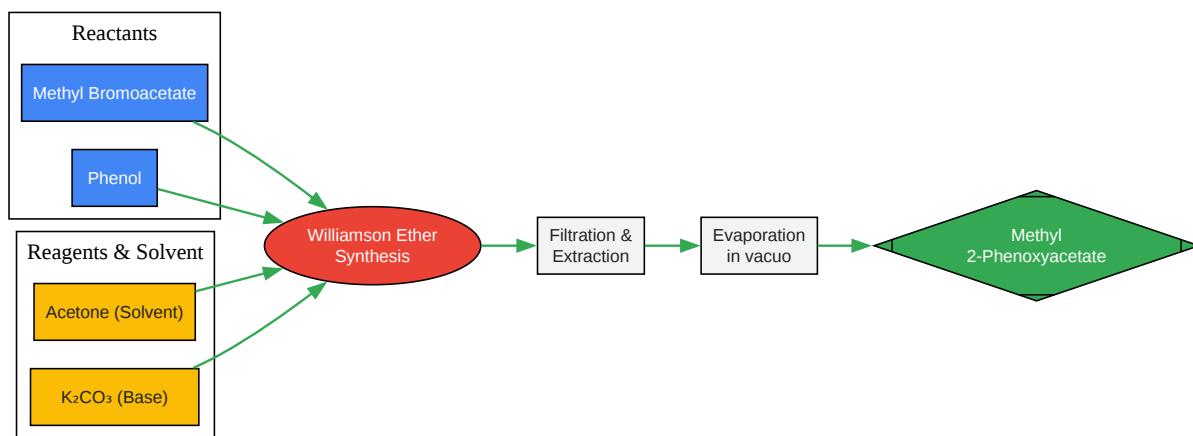
Experimental Protocols

Several methods for the synthesis of **methyl 2-phenoxyacetate** have been reported, primarily involving the reaction of a phenoxide with a methyl haloacetate or the esterification of phenoxyacetic acid.

Protocol 1: Synthesis from Phenol and Methyl Bromoacetate

This method is a classic example of the Williamson ether synthesis followed by esterification in a one-pot reaction.

Methodology:


- Phenol (9.94 g, 105.6 mmol) and methyl bromoacetate (10 mL, 105.6 mmol) are dissolved in 250 mL of acetone in a reaction flask.[3]
- Potassium carbonate (K_2CO_3 , 21.89 g, 158 mmol) and potassium iodide (KI, 5 g, 30 mmol) are added to the mixture.[3] The K_2CO_3 acts as a base to deprotonate the phenol, and KI facilitates the substitution reaction.
- The mixture is heated to reflux and stirred overnight.[3]
- After cooling, the solid inorganic salts are removed by filtration.[3]
- The resulting solution is concentrated under reduced pressure to remove the acetone.[3]
- Deionized water (200 mL) is added to the residue, and the aqueous phase is extracted three times with 50 mL portions of ethyl acetate.[3]
- The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate ($MgSO_4$), and filtered.[3]
- The ethyl acetate is removed in vacuo to yield the final product, typically as a slightly yellow liquid.[3] A reported yield for this method is approximately 80%. [3]

Protocol 2: Esterification of Phenoxyacetic Acid

This protocol involves the direct esterification of phenoxyacetic acid with methanol using a solid-phase catalyst.

Methodology:

- In a three-necked flask, add 400 g of methanol, 500 g of phenoxyacetic acid, and 2.5-9.5 g of an aluminum phosphate molecular sieve as the catalyst.[6]
- Add 700 g of a water-entraining solvent such as benzene, toluene, or cyclohexane.[6]
- Heat the mixture to reflux. Water produced during the esterification is removed azeotropically.[6]
- Once the reaction is complete (as determined by monitoring, e.g., TLC or GC), the mixture is cooled.
- The aluminum phosphate catalyst is filtered out.[6]
- The solvent and any remaining water are removed by distillation.
- The final product, methyl phenoxyacetate, is purified by vacuum distillation.[6]

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **methyl 2-phenoxyacetate**.

Biological and Chemical Applications

Methyl 2-phenoxyacetate is a versatile compound with applications in several industries.

- Pharmaceutical Synthesis: It serves as a key acylating agent in the synthesis of loracarbef, a carbacephalosporin antibiotic.[3] The phenoxyacetyl side chain is crucial for the activity of certain beta-lactam antibiotics.
- Agrochemicals: The compound is used as a herbicide.[1] Derivatives of aryloxyacetic acid are known to be inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), a target for herbicide development.[7] While specific signaling pathways for **methyl 2-phenoxyacetate** are not extensively detailed, its mode of action is related to the broader class of phenoxy herbicides which can mimic plant growth hormones, leading to uncontrolled growth and eventual death of susceptible plants.
- Fragrance and Cosmetics: Due to its faint, sweet odor, it is used as a fragrance ingredient in perfumes and cosmetics.[1]
- Chemical Intermediate: It is a building block for producing other chemicals, such as 2-phenoxy-ethanol, through reduction of the ester group.[1]

Safety and Handling

Hazard Identification:

- May cause skin irritation (H315).[2]
- Causes serious eye irritation (H319).[2]
- May cause respiratory irritation (H335).[2]

Precautionary Measures:

- Handling: Use in a well-ventilated area. Avoid breathing vapors or mist. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves and eye protection.[4]

- Storage: Store in a cool, dry place in a tightly sealed container.[[1](#)]
- Incompatibilities: Avoid contact with strong oxidizing agents.[[4](#)]
- Decomposition: Hazardous decomposition products include carbon monoxide and carbon dioxide.[[4](#)]

This guide provides a detailed overview of **methyl 2-phenoxyacetate**, summarizing its chemical properties, synthesis, and applications for a technical audience. The provided protocols and data are intended to support further research and development activities involving this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [wap.guidechem.com]
- 2. Methyl phenoxyacetate | C9H10O3 | CID 16365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methyl phenoxyacetate | 2065-23-8 [chemicalbook.com]
- 4. Methyl phenoxyacetate(2065-23-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. methyl phenoxyacetate, 2065-23-8 [thegoodscentscompany.com]
- 6. CN101434542A - Preparation of methyl phenoxyacetate - Google Patents [patents.google.com]
- 7. Cas 2065-23-8,Methyl phenoxyacetate | lookchem [lookchem.com]
- To cite this document: BenchChem. [methyl 2-phenoxyacetate chemical properties and structure]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b041466#methyl-2-phenoxyacetate-chemical-properties-and-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com